![molecular formula C8H7ClF3N3 B2560842 4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride CAS No. 2377033-54-8](/img/structure/B2560842.png)
4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride
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Overview
Description
“4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride” is a compound that has been used in the preparation of photoactivatable biological probes . When appended to a ligand or pharmacophore, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications .
Molecular Structure Analysis
The molecular formula of “4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride” is C9H8F3N3·HCl . The InChI code is 1S/C8H6F3N3.ClH/c9-8(10,11)7(13-14-7)5-1-3-6(12)4-2-5;/h1-4H,12H2;1H .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It is light sensitive, air sensitive, and heat sensitive . It appears as a white to orange to green powder or crystal .Scientific Research Applications
Photoaffinity Labeling
Diazirine-based photoaffinity labeling is a valuable chemical biology method. It allows researchers to investigate interactions between low molecular weight bioactive compounds and biomolecules . The compound EN300-7455779 contains two photoreactive groups, making it an attractive tool for comprehensive analysis of ligand-biomolecule interactions. Specifically, it can be used to study binding sites, protein-protein interactions, and ligand-receptor interactions.
Antigen Engineering
EN300-7455779 can serve as a photoactivated bifunctional cross-linker. Researchers use it to create covalent bonds between biomolecules, such as proteins or peptides, and other functional groups. In antigen engineering programs, this compound aids in the rapid and accurate generation of protein structures, supporting vaccine development and immunotherapy .
Biological Probes
EN300-7455779 is part of a class of highly sensitive photocross-linkers. When activated at 300 nm, it becomes a useful tool for preparing photoactivatable biological probes. These probes allow researchers to study protein-protein interactions, protein-ligand binding, and cellular processes with high precision .
Structural Elucidation
The compound’s diazirine group enables structural studies. Researchers can use joint analysis of gas phase electron diffraction, quantum chemistry, and spectroscopic data to identify equilibrium (molecular) structures. This approach has made diaziridine stereochemical studies more visible in recent research .
Safety and Hazards
Mechanism of Action
Target of Action
It is noted that when appended to a ligand or pharmacophore, this compound allows for uv light-induced covalent modification of a biological target .
Mode of Action
The mode of action of 4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride involves its interaction with its targets through a process of UV light-induced covalent modification . This suggests that the compound may form a covalent bond with its target, altering the target’s function.
Action Environment
It is noted that the compound should be stored under inert gas and conditions to avoid include light, air, and heat .
properties
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3.ClH/c9-8(10,11)7(13-14-7)5-1-3-6(12)4-2-5;/h1-4H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGHNTJKJRFDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride |
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